2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound with the molecular formula C8H14N4O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 4-amino-1,3,5-trimethylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-1,3,5-trimethylpyrazole
- 2-amino-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride
- N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
Uniqueness
2-amino-N-(trimethyl-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C8H14N4O/c1-5-8(10-7(13)4-9)6(2)12(3)11-5/h4,9H2,1-3H3,(H,10,13) |
InChI Key |
QEQYFTXYAKJQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CN |
Origin of Product |
United States |
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